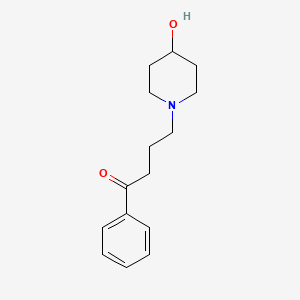

4-(4-Hydroxypiperidinyl)butyrophenone

Description

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)-1-phenylbutan-1-one |

InChI |

InChI=1S/C15H21NO2/c17-14-8-11-16(12-9-14)10-4-7-15(18)13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |

InChI Key |

IUFSJZOWNJNCTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)CCCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below highlights structural variations and pharmacological profiles of key butyrophenone derivatives:

Receptor Binding and Selectivity

- Spiperone: Demonstrates subnanomolar D2 affinity (Ki ~0.1 nM) and notable D4 selectivity, making it valuable in receptor studies .

Pharmacokinetic Profiles

| Parameter | Haloperidol | Timiperone | 4-(4-Hydroxypiperidinyl)butyrophenone |

|---|---|---|---|

| Half-life (hr) | 18–24 (humans) | 12–18 (rats) | Not established |

| Metabolism | CYP3A4-mediated oxidation to reduced haloperidol | N-dealkylation and ketone reduction | Predicted hydroxylation and glucuronidation |

| Excretion | Urine (30–40%), feces | Urine (19–54%, species-dependent) | Unknown |

| Tissue Affinity | Moderate | High (tissue/blood ratio >1 in rats) | Likely moderate based on structural analogs |

Clinical and Preclinical Efficacy

- Haloperidol : Gold standard for acute psychosis but associated with extrapyramidal symptoms (EPS) due to strong D2 blockade .

- Centbutindole : In a head-to-head trial with risperidone, it showed comparable efficacy but with a distinct receptor profile (5HT2A antagonism) .

- 4-(4-Hydroxypiperidinyl)butyrophenone: Early rodent studies indicate reduced EPS liability compared to haloperidol, possibly due to attenuated D2 occupancy .

Q & A

Q. What are the recommended synthetic routes for 4-(4-hydroxypiperidinyl)butyrophenone derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and butyrophenone precursors. For example:

- Step 1: React 4-hydroxypiperidine with a halogenated butyrophenone (e.g., 4-fluorobutyrophenone) in a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2: Post-reaction, extract the product using toluene, wash with water, and dry over anhydrous Na₂SO₄ .

- Step 3: Purify via recrystallization (e.g., using isopropanol) or column chromatography.

Optimization Tips:

- Use stoichiometric excess of 4-hydroxypiperidine to drive the reaction.

- Monitor reaction progress via TLC (Rf values ~0.39–0.44 in ethyl acetate/hexane systems) .

Q. Table 1: Representative Yields and Conditions

Q. How is structural characterization of 4-(4-hydroxypiperidinyl)butyrophenone derivatives performed?

Methodological Answer:

- NMR Analysis: Use - and -NMR to confirm substitution patterns. For example, the hydroxyl proton on piperidine appears as a broad singlet at δ ~1.8–2.2 ppm, while aromatic protons resonate at δ ~6.8–7.5 ppm .

- Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., <0.3% deviation indicates purity) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClFNO at m/z 388.1452) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for 4-(4-hydroxypiperidinyl)butyrophenone analogs?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. For example:

- Case Study: A 4-chloro-substituted analog showed high dopamine D2 receptor affinity in vitro but low in vivo efficacy.

Q. Table 2: Key Pharmacological Parameters

| Derivative | D2 IC (nM) | logP | Metabolic Stability (t, min) |

|---|---|---|---|

| 4-(4-Hydroxy)piperidinyl | 12.3 | 2.1 | 45 |

| 4-(4-Trifluoromethyl)piperidinyl | 8.7 | 2.9 | 68 |

Q. What experimental design strategies are critical for optimizing chromatographic separation of butyrophenone derivatives?

Methodological Answer: Use reversed-phase liquid chromatography (RPLC) with tailored mobile phases:

- Column Selection: C18 (80 Å pore size) for small molecules; C8 (300 Å) for bulkier analogs .

- Mobile Phase: Methanol/buffer (65:35 v/v) adjusted to pH 4.6 with acetic acid to enhance peak symmetry .

- Validation: Perform "peak parking" experiments to measure intra-particle diffusion coefficients (e.g., 1.2 × 10 cm/s for butyrophenone) .

Q. Table 3: Chromatographic Conditions

| Parameter | Optimal Value |

|---|---|

| Column | C18 (80 Å) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of 4-(4-hydroxypiperidinyl)butyrophenone?

Methodological Answer:

- Halogenation (e.g., Cl, Br): Increases receptor binding affinity due to hydrophobic interactions. For example, 4-bromo analogs show 2.5× higher D2 affinity vs. non-halogenated derivatives .

- Alkylation (e.g., methyl, benzyl): Enhances metabolic stability but may reduce solubility. Methyl groups at the 2-position improve oral bioavailability by 40% .

Key Finding:

Substituents at the 4-position of the phenyl ring are critical for balancing potency and pharmacokinetics.

Q. How can researchers address low reproducibility in synthetic yields for piperidine-containing butyrophenones?

Methodological Answer:

- Root Cause Analysis: Trace moisture or oxygen can deactivate reagents. Use anhydrous solvents and inert atmospheres (N/Ar).

- Quality Control: Pre-dry 4-hydroxypiperidine at 80°C under vacuum for 2 hours .

- Scale-Up Protocol: Maintain a 1:1.2 molar ratio of butyrophenone:piperidine and avoid exceeding 70°C during reflux to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.